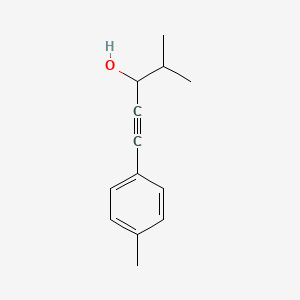
4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol is an organic compound with a unique structure that includes both alkyne and alcohol functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol typically involves the reaction of 4-methylphenylacetylene with a suitable organometallic reagent, such as a Grignard reagent or an organolithium compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include low temperatures and the use of anhydrous solvents to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The alkyne group can be reduced to form an alkene or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alcohol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the alcohol group to a halide.
Major Products Formed
Oxidation: Formation of 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-one or 4-Methyl-1-(4-methylphenyl)-1-pentanoic acid.
Reduction: Formation of 4-Methyl-1-(4-methylphenyl)-1-pentene or 4-Methyl-1-(4-methylphenyl)-1-pentane.
Substitution: Formation of 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-chloride or 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-bromide.
科学研究应用
4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
相似化合物的比较
Similar Compounds
- 4-Methyl-1-(4-methylphenyl)-1-pentene
- 4-Methyl-1-(4-methylphenyl)-1-pentane
- 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-one
Uniqueness
4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol is unique due to the presence of both alkyne and alcohol functional groups, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality is not commonly found in similar compounds, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
属性
分子式 |
C13H16O |
|---|---|
分子量 |
188.26 g/mol |
IUPAC 名称 |
4-methyl-1-(4-methylphenyl)pent-1-yn-3-ol |
InChI |
InChI=1S/C13H16O/c1-10(2)13(14)9-8-12-6-4-11(3)5-7-12/h4-7,10,13-14H,1-3H3 |
InChI 键 |
BTTJRKFJEGPBND-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C#CC(C(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


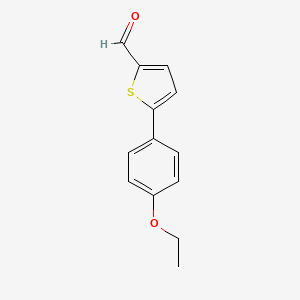

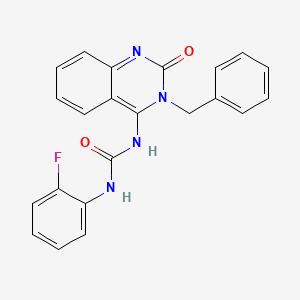
![4-(6-Amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate](/img/structure/B14120431.png)
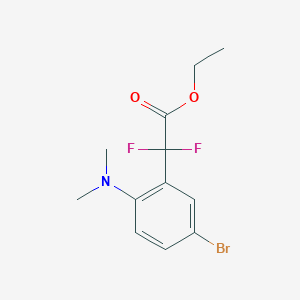
![2-[[2-Methoxy-4-[(2-oxiranylmethoxy)methyl]phenoxy]methyl]oxirane](/img/structure/B14120454.png)
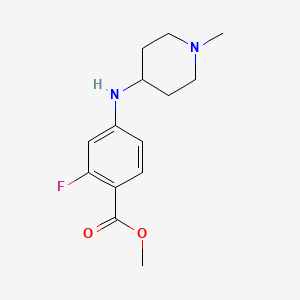
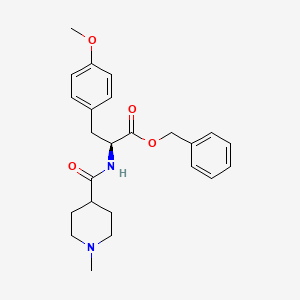

![2-[(E)-2-(4-tert-butylphenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14120480.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-1-naphthamide](/img/structure/B14120483.png)
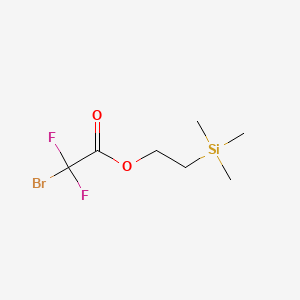
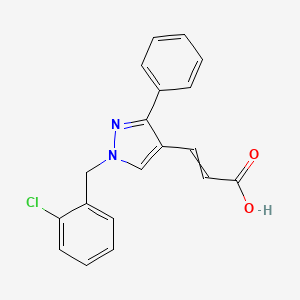
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B14120507.png)
